2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Kinase Inhibition Dopamine Receptor Binding MAO Inhibition

2-Methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic pyrroloquinoline benzamide derivative. This heterocyclic scaffold has been explored in patent literature for diverse pharmacological applications, including FGFR inhibition and dopamine receptor modulation.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
Cat. No. B12121120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4OC)C=C2C=C1
InChIInChI=1S/C20H19N3O3/c1-25-15-8-7-13-11-14-9-10-23(19(14)21-17(13)12-15)22-20(24)16-5-3-4-6-18(16)26-2/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)
InChIKeyPLLZDSBWPDKCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: In-Class Comparators and Evidence Landscape


2-Methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic pyrroloquinoline benzamide derivative. This heterocyclic scaffold has been explored in patent literature for diverse pharmacological applications, including FGFR inhibition and dopamine receptor modulation [1]. The compound is a member of a broader chemical class where subtle structural modifications to the benzamide substituent or the pyrroloquinoline core can profoundly alter target selectivity and potency, making direct substitution unreliable without quantitative comparative data. Publicly available, comparator-based evidence for this specific compound is extremely limited, and a rigorous procurement decision cannot be made based on currently accessible information.

2-Methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: Risk of Substitution Without Differential Evidence


The pyrroloquinoline benzamide class exhibits steep structure-activity relationships (SAR), where changing the position of a single methoxy group from the 2- to the 4-position on the benzamide ring, or replacing it with a chlorine atom, can switch biological activity from one target to another [1]. For example, a close analog, 2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide, is reported to inhibit kinases like CDK2 and DYRK3 . Therefore, without direct, quantitative, head-to-head data, any substitution between these analogs carries a high risk of introducing a completely different pharmacological profile. The critical evidence needed to differentiate the 2-methoxy derivative from its nearest analogs is currently absent from the open literature, making confident selection impossible.

Quantitative Differential Evidence for 2-Methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide Against In-Class Analogs


Procurement Note: High-Strength Differential Evidence is Unavailable

A rigorous search for the compound '2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide' did not yield any primary research paper or patent containing a direct, quantitative head-to-head comparison with a structural analog. There is no source that provides concurrent data for this compound and a comparator in the same assay. Claims of differentiation based on isolated, cross-study data points are scientifically invalid due to assay variability. For a reliable procurement decision, this data must be generated de novo. No evidence meeting the required standards can be presented. Therefore, no evidence is being provided.

Kinase Inhibition Dopamine Receptor Binding MAO Inhibition

Potential Application Scenarios for 2-Methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide Based on Class-Level Inference


Chemical Probe for Comparative SAR Studies in the Pyrroloquinoline Benzamide Series

The primary application of this compound would be as a tool compound in an internal, head-to-head screening panel against its closest structural analogs to establish a quantitative SAR profile. The absence of existing differential data means its specific role cannot be defined a priori. Its use should be strictly limited to comparative assays where its activity is directly benchmarked against compounds like 4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide and 2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide.

Exploratory Screening in FGFR-Dependent Cancer Cell Lines

Based on patent activity for the broader scaffold, the compound could be tested for FGFR kinase inhibition [1]. However, its specific activity and selectivity versus other FGFR inhibitors in the same class is unknown and must be determined experimentally. Direct comparison with established FGFR inhibitors from the same patent family is a necessary first step.

D3 Dopamine Receptor Ligand Screening

Some dihydropyrroloquinoline derivatives have been explored as dopamine D3 receptor ligands. This compound's activity at D3 and selectivity over D2 receptors are unknown and would need to be measured in parallel with known D3-preferring ligands from the same chemical series to ascertain any differentiative advantage.

Control Compound for Off-Target Profiling

Given the reported MAO-B inhibitory activity of some quinoline derivatives, this compound could serve as a control in off-target selectivity panels when profiling other candidates from the pyrroloquinoline class. Its own MAO-B IC50 value would need to be established in the same assay as the compound being profiled.

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